molecular formula C24H30O8 B1211154 Diayangambin CAS No. 21453-68-9

Diayangambin

Cat. No.: B1211154
CAS No.: 21453-68-9
M. Wt: 446.5 g/mol
InChI Key: HRLFUIXSXUASEX-QDGJQWLKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diayangambin is an immunosuppressive and anti-inflammatory agent .


Synthesis Analysis

This compound has been found to exert immunosuppressive and anti-inflammatory effects both in vitro and in vivo . Administration of this compound (40 mg/kg p. o.) to mice for three consecutive days before DNFB challenge significantly inhibited the ear swelling after 24 hours .


Molecular Structure Analysis

The chemical formula of this compound is C24H30O8. It has an exact mass of 446.19 and a molecular weight of 446.490 .


Chemical Reactions Analysis

This compound has been found to inhibit the phytohemoaglutinin (PHA)-induced 3H-thymidine incorporation into human lymphocytes in a concentration-dependent manner .

Scientific Research Applications

Immunomodulatory and Anti-inflammatory Effects

Diayangambin has demonstrated significant potential in the field of immunomodulation and anti-inflammatory treatments. A study by De León et al. (2002) found that this compound inhibits human mononuclear cell proliferation and reduces prostaglandin E2 generation in stimulated macrophage cell lines. Notably, oral administration of this compound in mice led to a reduction in ear swelling and leukocyte infiltration, highlighting its potential in treating immune and inflammatory responses (De León, Olmedo, Solis, Gupta, & Terencio, 2002).

Phytochemical Investigations

In phytochemical research, this compound is identified as one of the constituents in various plant species. Mota et al. (2011) isolated this compound from the leaves and stems of Peperomia obtusifolia and evaluated its antifungal activity. The study contributes to understanding the chemical composition and potential pharmacological applications of plant-derived compounds (Mota, Leite, Kato, Young, Bolzani, & Furlan, 2011).

Antioxidant Activities

The antioxidant properties of this compound have also been explored. Wang Tian-sha (2014) investigated the radical scavenging activities of several natural aromatic compounds, including this compound. The study demonstrated the potential of this compound and other compounds as natural antioxidants, contributing to the understanding of their roles in combating oxidative stress (Wang Tian-sha, 2014).

Synthesis and Structural Elucidation

The synthesis of this compound is a crucial aspect of its scientific research. Anfimov et al. (2011) developed a methodology for the stereoselective synthesis of compounds like this compound, which are crucial for understanding their structure and potential applications in various fields, including pharmaceuticals (Anfimov, Erdyakov, Gurskii, & Bubnov, 2011).

Mechanism of Action

Diayangambin is a cell proliferation inhibitor with an IC50 value of 1.5 μM against human monocytes . It also has immunosuppressive and anti-inflammatory effects .

Properties

CAS No.

21453-68-9

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

(3R,3aR,6R,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

InChI

InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22-/m0/s1

InChI Key

HRLFUIXSXUASEX-QDGJQWLKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC

SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC

21453-68-9

Synonyms

diayangambin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diayangambin
Reactant of Route 2
Diayangambin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diayangambin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diayangambin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Diayangambin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Diayangambin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.